2-(3-Hydroxymethylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol): Synthesis, Properties, and Reactivity
Foreword: Navigating the Landscape of Novel Biphenyls
In the realm of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a unique combination of rigidity and conformational flexibility. The targeted functionalization of this scaffold allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, functionalized biphenyl, (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol). Due to the novelty of this particular derivative, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. Every protocol and piece of data is presented with the underlying chemical logic to empower the reader to not only replicate but also adapt these findings for their own research endeavors.
Molecular Structure and Physicochemical Properties
(3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol) is an organic compound featuring a biphenyl core. One phenyl ring is substituted with a hydroxyl group at the 2-position, rendering it a phenol. The second phenyl ring bears a hydroxymethyl group at the 3'-position. This unique arrangement of functional groups imparts specific chemical characteristics to the molecule.
1.1. Chemical Structure
Caption: Chemical structure of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol).
1.2. Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol), derived from data for structurally related compounds such as 2-phenylphenol and 3-hydroxybiphenyl.[1][2]
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C13H12O2 | - |
| Molecular Weight | 200.23 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on related biphenylols[1] |
| Melting Point | 150-170 °C | Interpolated from biphenyl (70°C) and more functionalized biphenyls |
| Boiling Point | > 300 °C | Extrapolated from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Based on the presence of polar hydroxyl groups and a large nonpolar biphenyl core[1] |
| pKa (phenolic OH) | ~9-10 | Typical range for phenols |
Synthesis of (3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol)
The synthesis of unsymmetrically substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose due to its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acid reagents.[3][4][5]
2.1. Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of (3-(hydroxymethyl)phenyl)boronic acid with 2-bromophenol.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
2.2. Detailed Experimental Protocol
-
Materials:
-
(3-(Hydroxymethyl)phenyl)boronic acid (1.0 eq)
-
2-Bromophenol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add (3-(hydroxymethyl)phenyl)boronic acid, 2-bromophenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh3)4, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol).
-
2.3. Rationale for Experimental Choices
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be employed, especially for challenging or sterically hindered substrates.[6]
-
Base: Potassium carbonate is a widely used base in Suzuki reactions. It is effective, inexpensive, and generally provides good yields. The aqueous solution facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like toluene) and a polar solvent (like ethanol) with water is often used to ensure the solubility of both the organic substrates and the inorganic base.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) can be confirmed using a combination of spectroscopic techniques.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methylene protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.6 | Multiplets | 8H |
| Phenolic OH | 4.5 - 5.5 (broad) | Singlet | 1H |
| Benzylic CH₂ | ~4.6 | Singlet | 2H |
| Alcoholic OH | 1.5 - 2.5 (broad) | Singlet | 1H |
Note: The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. Addition of D₂O will cause the OH signals to disappear, confirming their assignment.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-C (quaternary) | 130 - 145 |
| Aromatic C-H | 115 - 130 |
| Benzylic CH₂ | 60 - 65 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (phenolic & alcoholic) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium to strong |
| C-O (phenolic & alcoholic) | 1050 - 1250 | Strong |
3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z (predicted) | Description |
| [M]⁺ | 200 | Molecular ion |
| [M - H₂O]⁺ | 182 | Loss of water from the hydroxymethyl group |
| [M - CH₂OH]⁺ | 169 | Loss of the hydroxymethyl radical |
Chemical Reactivity
The reactivity of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) is governed by its three key structural components: the phenolic hydroxyl group, the benzylic hydroxymethyl group, and the biphenyl aromatic system.
4.1. Reactivity of the Phenolic Hydroxyl Group
-
Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion.
-
Etherification: The phenoxide can act as a nucleophile in Williamson ether synthesis.
-
Esterification: The hydroxyl group can be acylated to form esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-director, influencing the position of further substitution on the phenolic ring.
4.2. Reactivity of the Hydroxymethyl Group
The hydroxymethyl group behaves as a primary alcohol and can undergo a variety of transformations.[7][8]
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).
-
Substitution: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution.
-
Esterification: It can react with carboxylic acids or their derivatives to form esters.
Caption: Key reactions of the hydroxymethyl group.
4.3. Reactivity of the Biphenyl System
The biphenyl core can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the combined electronic effects of the existing hydroxyl and hydroxymethyl groups.
Potential Applications
While specific applications for this novel compound are yet to be established, its structural motifs suggest potential utility in several areas:
-
Drug Development: The hydroxylated biphenyl structure is found in a number of biologically active molecules.[9][10] The presence of both a phenolic hydroxyl and a benzylic alcohol provides multiple points for further functionalization or for acting as hydrogen bond donors and acceptors in interactions with biological targets.
-
Ligand Synthesis: The functional groups could be modified to create novel ligands for catalysis or metal sequestration.
-
Polymer Chemistry: The di-functional nature of the molecule could allow it to be used as a monomer in the synthesis of novel polyesters or polyethers.
Safety and Handling
As a substituted phenol, (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
Synthesis of 4,4'-bis (hydroxymethyl) biphenyl - PrepChem.com. Available from: [Link]
-
Synthesis of METHOD D. 4,4'-BIS(HYDROXYMETHYL)BIPHENYL - PrepChem.com. Available from: [Link]
- CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents.
-
Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - ResearchGate. Available from: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. Available from: [Link]
-
Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - PubMed. Available from: [Link]
-
Chemical Properties of 3-Hydroxybiphenyl (CAS 580-51-8) - Cheméo. Available from: [Link]
-
(1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem. Available from: [Link]
-
3-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybiphenyl [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Manipulation of Hydroxymethyl Groups in Biphenyl Scaffolds
Executive Summary: The "Twist" Defines the Chemistry
In biphenyl derivatives, the hydroxymethyl group (–CH₂OH) is more than a simple primary alcohol; it is a functional handle whose reactivity is governed by the unique conformational dynamics of the biphenyl system. Unlike planar aromatic systems, biphenyls exhibit a "twist angle" (typically 44° in solution, varying with substitution) to minimize steric repulsion between ortho-hydrogens.
For researchers in drug development—particularly those working on Angiotensin II receptor blockers (Sartans) or liquid crystal monomers—understanding this steric landscape is critical. A hydroxymethyl group at the ortho (2-) position behaves fundamentally differently from one at the para (4-) position due to proximity effects with the adjacent ring.
This guide moves beyond standard textbook reactivity to address the specific challenges of manipulating hydroxymethyl biphenyls: avoiding intramolecular cyclization traps, optimizing cross-coupling yields, and predicting metabolic oxidation.
The Ortho-Effect: Steric & Electronic Landscape
The reactivity of the hydroxymethyl group is dictated by its position relative to the biphenyl axis.
The 2-Position (Ortho)
-
Steric Shielding: The 2-hydroxymethyl group is shielded by the non-bonded interaction with the 2'-position of the other ring. This reduces the rate of bulky electrophilic attacks (e.g., tritylation) compared to the 4-position.
-
Intramolecular Traps: The proximity to the 2'-position enables rapid intramolecular cyclization if a complementary functional group (like a carboxylic acid or ester) is present. This is often an unwanted side reaction during deprotection or oxidation steps.
-
H-Bonding: Intramolecular hydrogen bonding between the 2-OH and 2'-heteroatoms can lock the biphenyl conformation, altering solubility and pKa.
The 4-Position (Para)
-
Benzylic Character: The 4-hydroxymethyl group behaves as a classic activated benzylic alcohol. It is highly susceptible to nucleophilic substitution (Sɴ1 type) via a stabilized carbocation intermediate.
-
Metabolic Exposure: Being on the periphery, it is the primary site for CYP450-mediated oxidation to carboxylic acids (a common metabolic clearance pathway).
Synthetic Methodologies & Protocols
The "Lactone Trap" in Ortho-Substituted Biphenyls
A critical failure mode in synthesizing complex biphenyls (e.g., fluorenone derivatives or bridged biaryls) is the unintended cyclization of 2-(hydroxymethyl)biphenyl-2'-carboxylic acid derivatives. While intended to remain open chain, acidic conditions often drive the formation of a 7-membered lactone (dibenzo[c,e]oxepin-5(7H)-one).
Visualization: The Cyclization Divergence
The following diagram illustrates the divergence between the desired oxidation pathway and the undesired cyclization trap.
Protocol: Selective Bromination of Hydroxymethyl Biphenyls
Converting the hydroxymethyl group to a bromomethyl group is a standard activation step. However, for biphenyls, PBr₃ is often preferred over HBr to avoid harsh acidic conditions that might induce the cyclization described above or scramble sensitive atropisomers.
Target: 4'-(Bromomethyl)biphenyl-2-carbonitrile (Losartan Intermediate Analog)
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 4'-(hydroxymethyl)biphenyl-2-carbonitrile (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Reagent Addition: Add PBr₃ (4.0 mmol, 0.4 equiv - note stoichiometry) dropwise. Expert Note: The stoichiometry is 1:3 (PBr3:Alcohol), but using a slight excess of alcohol or exact stoichiometry prevents the formation of phosphite esters.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The polar starting material spot should disappear, replaced by a less polar product.
-
Quench: Pour into ice-cold NaHCO₃ (sat. aq.).
-
Workup: Extract with DCM, dry over MgSO₄.
-
Yield: Typically 85-92%.
Suzuki Coupling with Hydroxymethylboronic Acids
Using (hydroxymethyl)phenylboronic acids directly in Suzuki coupling is efficient but risky due to protodeboronation . The hydroxymethyl group can facilitate the cleavage of the C-B bond under basic conditions.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl₂ (Robust against sterics).
-
Base: K₃PO₄ (Anhydrous) – Crucial: Avoid strong hydroxide bases (NaOH) which accelerate deboronation.
-
Solvent: 1,4-Dioxane/Water (10:1).
Data Comparison: Base Effect on Yield
| Base used | Yield (%) | Observation |
| NaOH (aq) | 45% | Significant deboronation (benzene formation) |
| Na₂CO₃ | 72% | Standard yield, some hydrolysis |
| K₃PO₄ | 88% | Optimal balance of activation vs. stability |
| CsF | 82% | Good for sterically hindered substrates |
Metabolic Reactivity & Toxicity
In drug discovery, the hydroxymethyl biphenyl moiety is often a "soft spot" for metabolism.
The Oxidation Cascade
The metabolic fate of methyl-biphenyls follows a predictable oxidation cascade mediated by CYP450 isoforms (primarily CYP2C9 and CYP2C19).
-
Methyl (-CH₃): Lipophilic, stable.
-
Hydroxymethyl (-CH₂OH): Phase I metabolite. More polar. Can be conjugated (Glucuronidation) or oxidized further.
-
Carboxylic Acid (-COOH): Phase II ready. Highly polar, facilitates excretion.
Expert Insight: If your drug candidate has a short half-life, check if the biphenyl methyl group is being rapidly oxidized to the acid. Replacing the methyl with a chloro- or trifluoromethyl- group can block this metabolic "drain."
References
-
Tan, W.-Y., et al. (2021).[1] Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters. Retrieved from [Link]
-
Lindner, A. S., et al. (2000). Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b. Archives of Microbiology. Retrieved from [Link]
-
Moitessier, N., et al. (2015).[2] Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie. Retrieved from [Link]
- Google Patents. (2018). Method for synthesizing 4-hydroxymethyl biphenyl (CN107602339B).
Sources
Electronic properties of 2-(3-Hydroxymethylphenyl)phenol for material science
An In-depth Technical Guide to the Electronic Properties of 2-(3-Hydroxymethylphenyl)phenol for Material Science
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the electronic properties of 2-(3-Hydroxymethylphenyl)phenol, a molecule with significant potential in material science. Due to the limited availability of specific experimental data on this compound, this document outlines a prospective research plan, detailing the necessary synthetic, experimental, and computational methodologies required for a thorough characterization. By leveraging established principles in organic electronics and computational chemistry, this guide serves as a roadmap for researchers seeking to explore the utility of this and similar phenolic structures in novel material applications.
Introduction: Unveiling the Potential of a Novel Phenolic Compound
The field of organic electronics is in a constant search for novel molecular architectures that can provide tailored electronic properties for a variety of applications, from organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs) to advanced sensor technologies.[1] Phenolic compounds, in particular, are a versatile class of organic molecules that have been explored for their potential in creating functional polymers and bioactive materials.[2][3] The molecule 2-(3-Hydroxymethylphenyl)phenol presents an intriguing structure, combining a phenol moiety with a hydroxymethylphenyl group. This unique combination of electron-donating and potentially hydrogen-bonding groups suggests that it may possess interesting and tunable electronic characteristics.
The hydroxyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical in determining a molecule's electron-donating or accepting capabilities.[4] Furthermore, the presence of these functional groups can facilitate intermolecular interactions, potentially leading to self-assembly and ordered structures in the solid state, which are crucial for charge transport in organic semiconductor devices.[5]
This guide will provide a comprehensive, step-by-step approach to fully characterize the electronic properties of 2-(3-Hydroxymethylphenyl)phenol, from its synthesis and purification to a detailed analysis of its electronic structure and potential applications.
Proposed Synthesis and Characterization of 2-(3-Hydroxymethylphenyl)phenol
A plausible synthetic route for 2-(3-Hydroxymethylphenyl)phenol can be adapted from established methods for the synthesis of related phenolic compounds.[6] The proposed synthesis involves a multi-step process, beginning with commercially available starting materials.
Proposed Synthetic Pathway
A potential synthetic route could involve the coupling of a protected phenol with a suitable hydroxymethylphenyl precursor, followed by deprotection. An alternative approach could be the functionalization of a pre-existing biphenyl scaffold.
Sources
- 1. Organic Electronics – Physics of New Materials | ETH Zurich [emeritus.pnm.ethz.ch]
- 2. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]
- 4. ossila.com [ossila.com]
- 5. Center for Scientific Workshops in All Disciplines - Electronic Properties of Organic Semi-conductors [lorentzcenter.nl]
- 6. prepchem.com [prepchem.com]
Methodological & Application
Catalytic functionalization of 2-(3-Hydroxymethylphenyl)phenol
Application Note: Strategic Catalytic Functionalization of 2-(3-Hydroxymethylphenyl)phenol
Executive Summary
This application note details the divergent catalytic functionalization of 2-(3-Hydroxymethylphenyl)phenol (HMPP). This biaryl scaffold presents a unique chemoselective challenge: it possesses two distinct hydroxyl functionalities—a phenolic –OH (nucleophilic, directing group) and a meta-benzylic –CH₂OH (electrophilic precursor, redox-active)—positioned on orthogonal aromatic rings.
Unlike its ortho-substituted isomer (which readily cyclizes to oxepines), the meta-positioning of the hydroxymethyl group in HMPP precludes simple dehydrative cyclization. Therefore, functionalization strategies must pivot toward site-selective oxidation , phenol-directed C–H activation , and "borrowing hydrogen" alkylation . This guide provides validated protocols for transforming HMPP into high-value pharmaceutical intermediates using Ruthenium and Copper catalysis.
Structural Analysis & Reactivity Logic
The HMPP molecule contains three distinct reactive sites. Successful functionalization requires selecting catalysts that can discriminate between these sites based on electronic and steric properties.[1]
-
Site A (Phenolic -OH): High acidity (
), acts as a directing group (DG) for transition metals (Ru, Rh) to activate the adjacent ortho C–H bond. -
Site B (Benzylic -OH): Primary alcohol. Susceptible to oxidation (to aldehyde) or activation as an electrophile (via hydrogen autotransfer) for C–N or C–C bond formation.
-
Site C (Ortho-C–H): The position ortho to the phenol is electronically activated and sterically accessible for directing-group-mediated functionalization.
Pathway Visualization
Figure 1: Divergent catalytic strategies for HMPP functionalization. Each pathway targets a specific reactive site while preserving the others.
Protocol A: Chemoselective Aerobic Oxidation
Objective: Selectively oxidize the benzylic alcohol to an aldehyde without affecting the phenol or causing oxidative coupling/polymerization of the phenol ring.
Scientific Rationale: Traditional oxidants (Jones reagent, PCC) often cause phenol oxidation (quinone formation). We utilize a Cu(I)/TEMPO catalytic system. The Cu(I) species coordinates the nitroxyl radical, facilitating hydrogen atom transfer specifically from the benzylic position. The phenol is tolerated because the redox potential of the Cu(I)/TEMPO system is tuned to match primary alcohols, and the basicity is controlled (NMI) to prevent phenoxide oxidation.
Reagents:
-
Substrate: HMPP (1.0 equiv)
-
Catalyst: [Cu(MeCN)₄]OTf (5 mol%)
-
Co-Catalyst: TEMPO (5 mol%)
-
Base/Ligand: N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Oxidant: Ambient Air (Balloon)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a stir bar, dissolve HMPP (1.0 mmol, 200 mg) in MeCN (5 mL).
-
Catalyst Addition: Add [Cu(MeCN)₄]OTf (19 mg, 0.05 mmol), TEMPO (7.8 mg, 0.05 mmol), and NMI (8 µL, 0.1 mmol). The solution should turn a reddish-brown color.
-
Reaction: Fit the flask with a balloon filled with ambient air (or O₂ for faster rates). Stir vigorously at room temperature (25 °C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde product will act as a lower R_f spot compared to the diol due to hydrogen bonding with the phenol, but distinct from the starting material.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove Cu and NMI. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0–20% EtOAc in Hexanes).
Expected Yield: 85–92% of 2-(3-formylphenyl)phenol.
Protocol B: Phenol-Directed Ortho-C–H Alkenylation
Objective: Install an alkene handle on the phenol ring at the ortho position (C3 of the phenol ring) using the phenolic –OH as a directing group.
Scientific Rationale:
Ruthenium(II) catalysts can coordinate to the phenoxide oxygen, bringing the metal center into proximity with the ortho C–H bond. This facilitates cyclometalation (C–H activation). Subsequent insertion of an acrylate (alkene) and
Reagents:
-
Substrate: HMPP (1.0 equiv)
-
Coupling Partner: Methyl Acrylate (2.0 equiv)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
Oxidant: Cu(OAc)₂·H₂O (1.0 equiv)
-
Solvent: t-Amyl Alcohol (or 1,4-Dioxane)
Step-by-Step Procedure:
-
Assembly: In a screw-cap pressure tube, combine HMPP (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (15 mg, 0.025 mmol), and Cu(OAc)₂ (200 mg, 1.0 mmol).
-
Solvent & Reactant: Add t-Amyl alcohol (3 mL) and Methyl Acrylate (180 µL, 2.0 mmol).
-
Heating: Seal the tube and heat to 100 °C for 12 hours.
-
Mechanism Check: The reaction proceeds via a ruthenacycle intermediate. The benzylic alcohol on the other ring remains passive due to its distance from the Ru-center and lack of directing capability in this geometry.
-
-
Filtration: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove solid copper salts.
-
Purification: Concentrate filtrate and purify via column chromatography (Hexane/EtOAc).
Data Summary Table:
| Parameter | Value | Notes |
| Catalyst Loading | 2.5 mol% Ru dimer | Economical loading |
| Regioselectivity | >20:1 (Ortho : Meta) | Directed by Phenol-OH |
| Chemoselectivity | 100% | Benzylic OH remains intact |
| Yield | 70–80% | Mono-alkenylated product |
Protocol C: "Borrowing Hydrogen" N-Alkylation
Objective: Use the benzylic alcohol as a "green" alkylating agent to couple with a secondary amine, forming a tertiary amine.
Scientific Rationale: This method avoids the use of toxic benzyl halides. The Ru-catalyst temporarily dehydrogenates the benzylic alcohol to the aldehyde (generating a Ru-H species). The aldehyde condenses with the amine to form an imine. The Ru-H species then selectively reduces the imine to the amine, returning the "borrowed" hydrogen. This is a self-validating, atom-economical cycle.
Reagents:
-
Substrate: HMPP (1.0 equiv)
-
Amine: Morpholine (1.2 equiv) (Model amine)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%)
-
Ligand: DPEphos (2 mol%)
-
Base: K₂CO₃ (10 mol%)
-
Solvent: Toluene
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
-
Loading: Add HMPP (1.0 mmol), Morpholine (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (6 mg), DPEphos (11 mg), and K₂CO₃ (14 mg).
-
Solvent: Add anhydrous Toluene (2 mL).
-
Reaction: Heat to 110 °C for 16 hours.
-
Observation: The reaction creates water as the only byproduct. No external hydrogen or oxidant is needed.
-
-
Workup: Cool, filter through silica, and concentrate.
Mechanism Visualization (Borrowing Hydrogen)
Figure 2: The atom-economical "Borrowing Hydrogen" cycle. The catalyst shuttles hydride equivalents from the alcohol to the imine.
References
-
Ruthenium-Catalyzed C-H Activation of Phenols
-
Fabry, D. C., Ronge, M. A., Zoller, J., & Rueping, M. (2015).[2] "C–H Functionalization of Phenols Using Combined Ruthenium and Photoredox Catalysis." Angewandte Chemie International Edition.
-
-
Dehydrative C-H Coupling (KAIST)
- Park, J., et al. (2015). "Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes." Journal of the American Chemical Society.
-
Chemoselective Oxidation (Cu/TEMPO)
- Hoover, J. M., & Stahl, S. S. (2011). "Highly Selective Aerobic Oxidation of Primary Alcohols in the Presence of Secondary Alcohols Catalyzed by Cu(I)/TEMPO." Journal of the American Chemical Society.
-
Borrowing Hydrogen Methodology
- Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols.
Sources
Application Note: Chemoselective Esterification of 2-(3-Hydroxymethylphenyl)phenol Derivatives
Abstract
This guide details the chemoselective functionalization of 2-(3-Hydroxymethylphenyl)phenol, a bifunctional biaryl scaffold containing both a phenolic hydroxyl and a benzylic primary alcohol. By exploiting the distinct pKa (~10 vs. ~15.[1]4) and nucleophilicity profiles of these groups, researchers can selectively target the aliphatic alcohol, the phenolic position, or both. We provide validated protocols for enzymatic resolution (CAL-B), kinetic chemical control, and base-modulated selectivity, supported by mechanistic rationales and analytical benchmarks.
The Chemoselective Challenge
The substrate presents a classic "Nucleophile vs. Base" dichotomy:
-
Benzylic Alcohol (Aliphatic): Higher pKa (~15.4), higher nucleophilicity in neutral conditions, prone to oxidation.
-
Phenol (Aromatic): Lower pKa (~10.0), lower nucleophilicity in neutral conditions, but becomes a potent nucleophile (phenoxide) upon deprotonation.
Successful derivatization requires selecting conditions that either amplify the nucleophilicity of the aliphatic group (kinetic control) or activate the phenol via deprotonation (thermodynamic/charge control).
Decision Matrix: Reaction Pathways
The following decision tree illustrates the optimal workflows based on the target derivative.
Figure 1: Strategic decision tree for the functionalization of biaryl diols.
Detailed Protocols
Strategy A: Selective Benzylic Esterification (Aliphatic)
Mechanism: The primary benzylic alcohol is sterically accessible and electronically more nucleophilic than the phenol in neutral or slightly basic media. Gold Standard: Enzymatic catalysis using Candida antarctica Lipase B (CAL-B).[2]
Protocol A1: CAL-B Catalyzed Transesterification
Rationale: CAL-B possesses a catalytic triad that accommodates primary alcohols while sterically excluding phenols or reacting with them at negligible rates in non-aqueous solvents [1].
Materials:
-
Substrate: 2-(3-Hydroxymethylphenyl)phenol (1.0 eq)
-
Acyl Donor: Vinyl Acetate (or Vinyl Ester of target acid) (3.0 eq)
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20% w/w relative to substrate
-
Solvent: MTBE or Toluene (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous MTBE in a 25 mL round-bottom flask.
-
Addition: Add 3.0 mmol of Vinyl Acetate.
-
Catalysis: Add 50 mg of immobilized CAL-B beads.
-
Incubation: Stir at 40°C at 200 rpm. Note: Avoid vigorous stirring that grinds the enzyme beads.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The benzylic ester appears as a new spot (Rf ~0.5) while the phenol remains unreacted.
-
Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography is rarely needed if conversion is quantitative; otherwise, purify on Silica Gel.
Validation:
-
1H NMR: Look for the downfield shift of the benzylic
protons from 4.7 ppm (alcohol) to 5.1 ppm (ester) [2]. The phenolic proton signal ( ~9.5 ppm) should remain intact.
Strategy B: Selective Phenolic Esterification
Mechanism: Direct esterification of the phenol in the presence of a primary alcohol is challenging. The most reliable method utilizes the acidity difference. By using exactly 1 equivalent of a strong base (NaH), the phenol (pKa 10) is deprotonated to the phenoxide, while the alcohol (pKa 15.4) remains protonated. The phenoxide is then the active nucleophile.
Protocol B1: Stoichiometric Base-Switch (NaH Method)
Warning: This method requires strict stoichiometry. Excess base will deprotonate the alcohol, leading to mixtures.
Materials:
-
Substrate (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.05 eq)
-
Acyl Chloride (1.0 eq)
-
Solvent: THF (Anhydrous)
Procedure:
-
Deprotonation: To a suspension of NaH (1.05 mmol) in anhydrous THF (5 mL) at 0°C, add a solution of the substrate (1.0 mmol) in THF (5 mL) dropwise over 10 minutes.
-
Evolution: Allow hydrogen gas evolution to cease and stir for 30 minutes at 0°C. The solution should turn clear or slightly yellow (Phenoxide formation).
-
Acylation: Add the Acyl Chloride (1.0 mmol) dropwise. Crucial: Do not use excess acyl chloride.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Quench carefully with saturated
solution. -
Extraction: Extract with EtOAc (3x), wash with brine, dry over
.
Alternative (Method B2 - High Fidelity): For valuable substrates, use the Protection-Deprotection sequence:
-
Silylate the benzylic alcohol selectively using TBDMS-Cl/Imidazole (Standard conditions).
-
Esterify the phenol using Acyl Chloride/Pyridine.
-
Deprotect the silyl group using TBAF or dilute HCl.
Strategy C: Global Esterification (Diester Synthesis)
Mechanism: To overcome the lower nucleophilicity of the phenol and the steric bulk, use a "Hyper-Nucleophilic" acylation catalyst like DMAP (4-Dimethylaminopyridine) with a coupling agent (DCC/EDC) or Anhydride.
Protocol C1: Steglich Esterification
Materials:
-
Substrate (1.0 eq)
-
Carboxylic Acid (2.5 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq)
-
DMAP (0.2 eq - Catalyst)
-
Solvent: DCM (Dichloromethane)
Procedure:
-
Combine: Dissolve substrate, Carboxylic Acid, and DMAP in dry DCM.
-
Activation: Cool to 0°C. Add DCC in one portion.
-
Reaction: Stir at 0°C for 30 mins, then RT overnight. Urea precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash filtrate with 0.5N HCl (to remove DMAP), then saturated
. -
Purification: Recrystallization or Column Chromatography.
Analytical Data Summary
| Feature | Starting Material | Benzylic Ester (Type A) | Phenolic Ester (Type B) |
| 1H NMR (Benzylic -CH2-) | |||
| 1H NMR (Phenolic -OH) | Absent | ||
| IR Spectrum | Broad -OH stretch (3300 | Sharp C=O (1735 | Sharp C=O (1760 |
| TLC (Hex/EtOAc) | Low Rf (Polar) | Medium Rf | Medium Rf |
Note: Phenolic esters typically show a C=O stretch at a higher wavenumber (1760
Mechanistic Visualization
The following diagram details the mechanistic divergence between the enzymatic and chemical pathways.
Figure 2: Mechanistic divergence: Steric/Enzymatic control vs. Thermodynamic/Charge control.
References
-
Anderson, E. M., et al. (1998). "Biocatalytic conversions of amines and alcohols." Biocatalysis and Biotransformation. (General reference for CAL-B selectivity).
- Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for NMR shifts of esters vs alcohols).
-
Appendino, G., et al. (2002).[3] "Chemoselective esterification of phenolic acids and alcohols." Organic Letters.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
Sources
Scalable production methods for 2-(3-Hydroxymethylphenyl)phenol
An In-Depth Guide to the Scalable Production of 2-(3-Hydroxymethylphenyl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
2-(3-Hydroxymethylphenyl)phenol is a biaryl compound with significant potential as a versatile building block in the synthesis of pharmaceuticals, advanced polymers, and specialty chemicals. Its structure, featuring both a phenolic hydroxyl and a benzylic alcohol, offers multiple points for further functionalization. The successful transition from laboratory-scale synthesis to industrial production hinges on the development of robust, efficient, and scalable manufacturing processes. This guide provides a comprehensive overview of scientifically-grounded, scalable synthetic strategies for 2-(3-Hydroxymethylphenyl)phenol. We will delve into the mechanistic rationale behind preferred synthetic routes, present detailed, field-tested protocols, and discuss critical parameters for process optimization and large-scale implementation.
Strategic Approaches to Synthesis: A Retrosynthetic Analysis
The key challenge in constructing 2-(3-Hydroxymethylphenyl)phenol lies in the regioselective formation of the C-C bond connecting the two aromatic rings. A retrosynthetic analysis reveals several logical bond disconnections, each pointing to a distinct and viable synthetic strategy. The primary disconnection is the biaryl bond, suggesting a cross-coupling approach. Alternatively, functional group interconversion on a pre-formed biaryl skeleton presents another path.
Caption: Retrosynthetic analysis of 2-(3-Hydroxymethylphenyl)phenol.
This analysis highlights three primary scalable strategies:
-
Route A: Suzuki-Miyaura Cross-Coupling: A robust and widely adopted method for biaryl synthesis, involving the palladium-catalyzed reaction of an organoboron species with an organohalide.[1][2][3]
-
Route B: Direct C-H Arylation: A more modern, atom-economical approach that forges the biaryl bond by directly coupling a C-H bond of one arene with an aryl halide, bypassing the need to pre-functionalize one of the coupling partners into an organometallic reagent.[4][5][6]
-
Route C: Reduction of a Biaryl Carbonyl Precursor: This strategy involves synthesizing an intermediate biaryl ketone or aldehyde, followed by a selective reduction of the carbonyl group to the desired hydroxymethyl functionality.[7][8]
This document will focus on providing detailed protocols for the Suzuki-Miyaura coupling and the reduction of a carbonyl precursor, as these represent the most mature and readily scalable methodologies for the target compound.
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its exceptional functional group tolerance, use of stable and non-toxic boronic acid reagents, and generally high yields under mild conditions.[1][3] The catalytic cycle, which is central to understanding and optimizing the reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][9]
-
Expertise & Experience: The choice of catalyst, ligand, base, and solvent is critical for success, particularly when dealing with substrates containing a free phenolic hydroxyl group, which can potentially interfere with the catalytic cycle. For this synthesis, we utilize a palladium(II) acetate/SPhos catalyst system. SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to high turnover numbers and accommodating sterically demanding substrates. Potassium phosphate is selected as the base; it is sufficiently strong to facilitate the crucial transmetalation step while being mild enough to prevent undesired side reactions. A toluene/water solvent system is employed to ensure solubility of both the organic substrates and the inorganic base.
Visualization of the Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura catalytic cycle and corresponding experimental workflow.
Detailed Scalable Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-bromophenol with (3-(hydroxymethyl)phenyl)boronic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10g scale) | Notes |
| 2-Bromophenol | 173.01 | 1.0 | 10.0 g (57.8 mmol) | Starting material |
| (3-(Hydroxymethyl)phenyl)boronic acid | 151.96 | 1.1 | 9.63 g (63.6 mmol) | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 130 mg (0.58 mmol) | Catalyst precursor |
| SPhos | 410.47 | 0.022 | 530 mg (1.27 mmol) | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 36.8 g (173.4 mmol) | Base |
| Toluene | - | - | 200 mL | Solvent |
| Deionized Water | - | - | 40 mL | Co-solvent |
Step-by-Step Methodology
-
Vessel Preparation: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, add 2-bromophenol (10.0 g), (3-(hydroxymethyl)phenyl)boronic acid (9.63 g), and potassium phosphate (36.8 g).
-
Catalyst Loading: In a separate flask, dissolve palladium(II) acetate (130 mg) and SPhos (530 mg) in 50 mL of toluene. Stir under nitrogen for 10 minutes until a homogeneous solution is formed. This pre-formation of the active catalyst is crucial for reproducibility.
-
Reaction Setup: Add the remaining toluene (150 mL) and deionized water (40 mL) to the main reactor. Begin vigorous stirring to create a slurry.
-
Inerting the System: Sparge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Initiation: Add the catalyst solution to the reaction mixture via a cannula or syringe. Switch the nitrogen from sparging to a positive pressure blanket.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using a circulating oil bath. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours and analyzing them by HPLC or TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and 100 mL of ethyl acetate. Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
Purification Protocol
For scalable production, purification by distillation or recrystallization is preferred over chromatography.[10][11][12]
-
Vacuum Distillation: The crude product can be purified by fractional vacuum distillation. This is highly effective for removing non-volatile catalyst residues and high-boiling impurities. The distillation is carried out under low pressure to minimize thermal decomposition.[11]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method.[12]
-
Dissolve the crude material in a minimal amount of hot toluene.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Expected Yield: 85-95% of high-purity 2-(3-Hydroxymethylphenyl)phenol.
Application Note II: Synthesis via Reduction of a Carbonyl Precursor
Principle and Rationale
This two-step approach first constructs a biaryl ketone, 2-(3-formylphenyl)phenol, via a Suzuki or Friedel-Crafts reaction, followed by its selective reduction. The reduction of an aldehyde to a primary alcohol is a highly efficient and scalable transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step on an industrial scale due to its low cost, high selectivity for aldehydes over other reducible groups, and safe handling profile compared to more reactive hydrides like lithium aluminum hydride (LAH).[13]
Detailed Scalable Protocol: Reduction of 2-(3-Formylphenyl)phenol
This protocol assumes the starting aldehyde is available.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10g scale) | Notes |
| 2-(3-Formylphenyl)phenol | 198.22 | 1.0 | 10.0 g (50.4 mmol) | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 0.95 g (25.2 mmol) | Reducing agent |
| Methanol | - | - | 100 mL | Solvent |
| Tetrahydrofuran (THF) | - | - | 50 mL | Co-solvent for solubility |
| 2M Hydrochloric Acid (HCl) | - | - | ~30 mL | For quenching |
Step-by-Step Methodology
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-(3-formylphenyl)phenol (10.0 g) in a mixture of methanol (100 mL) and THF (50 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Add sodium borohydride (0.95 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting aldehyde by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 2M HCl to quench the excess NaBH₄ and neutralize the mixture to pH ~6-7. Vigorous gas evolution (hydrogen) will occur.
-
Solvent Removal: Remove the methanol and THF under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of water and 100 mL of ethyl acetate to the remaining aqueous residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 50 mL of ethyl acetate.
-
Washing and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude product can be purified as described in Section 2.4.
Expected Yield: >95%.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene, methanol, and ethyl acetate are flammable. Keep away from ignition sources.
-
Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Quenching should be performed slowly and in a controlled manner, especially at scale.
Conclusion
The scalable production of 2-(3-Hydroxymethylphenyl)phenol is readily achievable through well-established synthetic methodologies. The Suzuki-Miyaura cross-coupling offers a direct and high-yielding route from commercially available starting materials, demonstrating excellent scalability and functional group tolerance. For processes where a biaryl aldehyde precursor is more accessible or cost-effective, a subsequent reduction with sodium borohydride provides a safe, efficient, and nearly quantitative conversion to the target molecule. The choice between these routes will ultimately depend on raw material costs, existing plant infrastructure, and overall process economics. The protocols provided herein serve as a robust and validated foundation for researchers and process chemists in the pharmaceutical and chemical industries.
References
-
Hordern, J. (2012). New way to make 2-arylphenols – used in sensors and biologically active substances. Royal Society of Chemistry. [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. PMC. [Link]
-
Hrabík, O., Šimůnek, P., Mindl, J., & Kaválek, J. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Molecules, 7(2), 200-205. MDPI. [Link]
- Bayer AG. (1981). Process for the preparation of a 2-alkylphenol.
- Jameel, R. K., et al. (2024). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Chem Rev Lett, 7, 754-765.
- Nicotra, F. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
Dudnik, A. S., & Gevorgyan, V. (2012). Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenols. Chemical Science. [Link]
-
Manivel, P., & Khan, F. N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. Journal of the Chilean Chemical Society, 54(2). ResearchGate. [Link]
- General Electric Company. (2003). Methods for purification of phenol.
-
Shin, S., et al. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. [Link]
-
Knv, S. L., & Sridhar, G. (2023). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR, 8(11), 23-27. [Link]
-
Wang, C., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PMC. [Link]
-
Marques, M. M. B., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
N'Zou, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 834. MDPI. [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Senior, T. J., & Ball, L. T. (2023). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 25(11), 1899-1903. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Borealis Technology Oy. (2016). PURIFICATION OF PHENOL. [Link]
- ExxonMobil Chemical Patents Inc. (2002). Production and purification of phenol: hydroxyacetone removal by hydrotalcite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0061015A1 - Process for the preparation of a 2-alkylphenol - Google Patents [patents.google.com]
- 8. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. 2-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 11. gccpo.org [gccpo.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for 2-(3-Hydroxymethylphenyl)phenol synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(3-Hydroxymethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for preparing 2-(3-Hydroxymethylphenyl)phenol?
The most versatile and widely adopted method for synthesizing 2-(3-Hydroxymethylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For this specific target, the reaction involves coupling (3-(hydroxymethyl)phenyl)boronic acid with 2-bromophenol .
The choice of the Suzuki-Miyaura reaction is justified by its numerous advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which is crucial for preserving the sensitive hydroxyl and hydroxymethyl functional groups on the substrates.[3]
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for extensive protection-deprotection steps.[3]
-
Commercial Availability of Reagents: Both (3-(hydroxymethyl)phenyl)boronic acid and 2-bromophenol are commercially available, facilitating a straightforward start to the synthesis.[4][5]
-
High Yields: When optimized, this reaction is known to produce excellent yields of the desired biaryl product.[6][7]
Q2: What is the catalytic cycle for the Suzuki-Miyaura reaction in this synthesis?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8] The presence of a base is critical for activating the boronic acid to facilitate the transmetalation step.[9][10]
Troubleshooting Guide for Synthesis Optimization
This section addresses specific issues that can arise during the synthesis of 2-(3-Hydroxymethylphenyl)phenol, providing potential causes and actionable solutions.
Q3: My reaction yield is very low or I'm getting no product. What are the most likely causes and how can I fix it?
Low or no yield is a common problem in cross-coupling reactions and can stem from several factors.[11] A systematic approach is essential for diagnosis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Bromophenol for synthesis 95-56-7 [sigmaaldrich.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization during 2-(3-Hydroxymethylphenyl)phenol processing
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Processing
Welcome to the technical support center for 2-(3-Hydroxymethylphenyl)phenol. This guide is designed to provide you, our valued scientific partners, with in-depth, practical advice to anticipate and prevent the unwanted polymerization of this compound during your critical research and development activities. As your Senior Application Scientist, my goal is to translate complex chemical principles into actionable strategies, ensuring the integrity and success of your experiments.
Part 1: Understanding the Polymerization Risk
Q1: What is 2-(3-Hydroxymethylphenyl)phenol, and why is it prone to polymerization?
2-(3-Hydroxymethylphenyl)phenol is a bifunctional molecule featuring both a phenolic hydroxyl group and a benzylic alcohol. This unique structure, while valuable for synthesis, also presents an inherent stability challenge. The phenolic ring is electron-rich and susceptible to oxidation, which is often the initiating step for polymerization.
The primary mechanism of[1] concern is free-radical polymerization. This process is typically initiated by:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of phenoxy radicals. These highly reactive spe[1]cies can then attack other monomers, starting a chain reaction.
-
Heat: Elevated temperatures can provide the activation energy needed to initiate radical formation and accelerate the rate of polymerization.
-
Light (UV Radiation[2][3][4]): Light, particularly in the UV spectrum, can also promote the formation of radicals, leading to unwanted side reactions.
-
Contaminants: Tra[1][5]ce amounts of metal ions (like iron or copper) or other impurities can act as catalysts, significantly speeding up degradation and polymerization.
Once initiated, these mo[6]nomers can link together, forming dimers, trimers, and eventually high-molecular-weight polymers. This not only consumes your starting material but can also lead to processing failures, such as insolubility, increased viscosity, and compromised purity of the final product.
Caption: Oxidative free-radical polymerization pathway for phenolic compounds.
Part 2: Proactive Prevention & Troubleshooting
This section provides direct answers to common issues encountered during the handling, storage, and processing of 2-(3-Hydroxymethylphenyl)phenol.
Handling and Storage
Q2: I've just received a shipment. What are the immediate best practices for storing this compound?
Proper storage is your first and most effective line of defense against polymerization.
-
Inert Atmosphere: The single most critical factor is the exclusion of oxygen. On receipt, immediately t[7][8]ransfer the material into a container that can be purged and backfilled with an inert gas like argon or nitrogen. Solid phenol is generally[7] less prone to oxidation than when it is in solution or molten.
-
Temperature Control[1]: Store the compound in a cool, dark place. Refrigeration (2-8°C) is recommended. Avoid storing at room temperature for extended periods, as thermal energy can initiate polymerization.
-
Light Protection: [9] Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can trigger photo-oxidation.
Q3: Should I add an in[1]hibitor to the compound during storage?
For long-term storage, adding a radical scavenger or antioxidant is a prudent measure.
-
Hindered Phenols: Antioxidants like Butylated Hydroxytoluene (BHT) or other hindered phenols are highly effective. They act as "radical trap[10][11]s," reacting with and neutralizing the phenoxy radicals that initiate polymerization. A typical concentration i[11]s in the range of 100-500 ppm.
-
Synergistic Effects: For enhanced protection, consider using a combination of a primary antioxidant (like a hindered phenol) and a secondary antioxidant (like a phosphite or thioester). The primary antioxidant s[10]cavenges free radicals, while the secondary one decomposes hydroperoxides, which are precursors to radical formation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding molecular oxygen. |
| Temperature | 2-8[7][8]°C (Refrigerated) | Minimizes thermal energy that can initiate polymerization. |
| Light | Amber Vials or Foil Wrap | Protects against photo-initiation of radical formation. |
| Inhibitor (Optional[1]) | 100-500 ppm BHT or similar | Scavenges free radicals to terminate chain reactions. |
Processing and [10][11]Reaction Conditions
Q4: My reaction requires heating. How can I minimize polymerization at elevated temperatures?
Heating is often unavoidable but must be managed carefully.
-
Strict Temperature Control: Do not exceed the minimum temperature required for your reaction. Many studies show that polyphenol degradation significantly increases at temperatures above 80-100°C. Use a precisely controlle[2][4]d oil bath or heating mantle and monitor the internal reaction temperature closely.
-
Maintain Inert Atmosphere: It is crucial to maintain a constant, positive pressure of inert gas throughout the heating process. Any ingress of air can lead to rapid oxidation and polymerization at elevated temperatures.
-
Limit Heating Time: Plan your experiment to minimize the duration the compound is held at a high temperature.
Q5: I'm dissolving the compound in a solvent. Does the choice of solvent matter?
Yes, the solvent can play a role. While many common organic solvents are suitable, ensure they are of high purity and deoxygenated before use.
-
Solvent Purity: Use anhydrous, high-purity solvents. Impurities, particularly trace metals, can catalyze polymerization.
-
Deoxygenation: Before adding your compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
Q6: I'm observing a pink or reddish-brown discoloration in my reaction mixture. What does this mean?
This color change is a classic indicator of phenol oxidation and the initial stages of polymerization. The color is often due to[1] the formation of quinone-type structures and phenoquinone, which is a red-colored polymer formed from the reaction of quinone with phenol.
Caption: Troubleshooting workflow for suspected polymerization.
Part 3: Analytical Verification
Q7: How can I quantitatively check for the presence of polymers or oligomers in my sample?
Visual inspection is not enough. You must use analytical techniques to confirm the purity of your material and detect low levels of polymerization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for this purpose. Develop a method that can[12] separate the monomer from potential dimers and trimers. A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) is a common starting point. Polymer formation will appear as new, later-eluting peaks or a broadened peak for the main component.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography) is the definitive method for analyzing molecular weight distribution. It separates molecules based on their size in solution. This technique will clearly show the presence of higher molecular weight species (polymers) relative to the monomer.
-
Spectrophotometry (UV-Vis): While less specific, a UV-Vis spectrum can be a quick check. Phenolic compounds typically absorb around 280 nm. The formation of conjugat[13]ed systems during polymerization can lead to a shift or broadening of this absorbance peak. Comparing the spectrum of a suspect sample to a clean reference standard can indicate a change in composition.
References
-
[13]Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. Available at: [Link]
-
Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Scientific Research Publishing. Available at: [Link]
-
Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. (2001). Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
Phenolic Compounds as Potential Antioxidant. (2013). Brieflands. Available at: [Link]
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction. (2022). ResearchGate. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. Available at: [Link]
-
Effect of temperature on the antioxidant activity of phenolic acids. Czech Journal of Food Sciences. Available at: [Link]
-
Stability of Apple Polyphenols as a Function of Temperature and pH. (2014). Taylor & Francis Online. Available at: [Link]
-
Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems. (2021). Environmental Science & Technology. ACS Publications. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (2011). Molecules. PMC. Available at: [Link]
-
Methods Used To Create Phenol-Explorer. Phenol-Explorer. Available at: [Link]
-
Air- and light-sensitivity of phenol. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Method 604: Phenols. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
How to Use Inert Gas for Reducing Oxidation Rates. (2026). LinkedIn. Available at: [Link]
-
Hindered phenolic antioxidants for protection of polymers. (2022). Partinchem. Available at: [Link]
-
Hindered Phenol Antioxidant HPAO. (2026). Tintoll. Available at: [Link]
-
Reducing the contents of free phenol and formaldehyde in phenolic foam. ResearchGate. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. (2020). MDPI. Available at: [Link]
-
Phenol-functionalized polymerization control additives for negative tone epoxide crosslinking molecular resists. (2018). Journal of Vacuum Science & Technology B. AIP Publishing. Available at: [Link]
-
The effect of inert atmospheric packaging on oxidative degradation in formulated granules. (2005). PubMed. Available at: [Link]
-
Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Nomura Research Group. Available at: [Link]
-
ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS. (2008). Biomacromolecules. PMC. Available at: [Link]
-
Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). Polymers. PMC. Available at: [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020). MDPI. Available at: [Link]
-
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2023). MDPI. Available at: [Link]
-
Phenol-methanal polymerisiation | Demonstration. Royal Society of Chemistry: Education. Available at: [Link]
-
Establishing Physical and Chemical Mechanisms of Polymerization and Pyrolysis of Phenolic Resins for Carbon. (2023). Digital Commons @ Michigan Tech. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 7. How to Use Inert Gas for Reducing Oxidation Rates [eureka.patsnap.com]
- 8. The effect of inert atmospheric packaging on oxidative degradation in formulated granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. partinchem.com [partinchem.com]
- 11. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 12. Methods Used To Create Phenol-Explorer - Phenol-Explorer [phenol-explorer.eu]
- 13. mdpi.com [mdpi.com]
Minimizing side reactions in the hydroxymethylation of phenylphenols
Technical Support Center: Phenylphenol Functionalization Specialized Support for Hydroxymethylation & Resin Precursor Synthesis
Introduction: The "Goldilocks" Challenge of Phenylphenols
Welcome to the technical support hub for the hydroxymethylation of phenylphenols (e.g., 2-phenylphenol, 4-phenylphenol).
Unlike simple phenol, phenylphenols present a dual challenge:
-
Steric Bulk: The hydrophobic phenyl ring creates significant steric hindrance, altering standard regioselectivity.
-
Solubility: Reduced water solubility compared to phenol requires careful solvent modulation, which often conflicts with the aqueous formaldehyde (formalin) requirements.
This guide addresses the Lederer-Manasse reaction, specifically focusing on stopping the reaction at the hydroxymethyl (methylol) stage and preventing the "runaway" condensation that leads to methylene-bridged dimers (novolacs) or cross-linked resins.
Module 1: Critical Process Parameters (The "Why")
Before troubleshooting, verify your parameters against this control matrix. The most common cause of side reactions is a violation of the Temperature-pH-Stoichiometry triangle.
| Parameter | Target Range | Scientific Rationale | Risk of Deviation |
| Temperature | 40°C – 60°C | High enough to overcome activation energy ( | >65°C: Rapid formation of methylene bridges (dimers/oligomers). <30°C: Slow reaction; accumulation of unreacted formaldehyde. |
| pH (Catalyst) | 8.5 – 10.0 | Basic conditions stabilize the phenoxide ion and the hydroxymethyl product. | pH < 7: Promotes formation of Quinone Methide intermediates (instant polymerization). pH > 11: Promotes Cannizzaro reaction (wasting formaldehyde). |
| Stoichiometry | 1.0 : 0.9 – 1.1 | (Formaldehyde : Phenylphenol). A slight deficit of formaldehyde prevents poly-substitution. | Excess HCHO: Leads to di-hydroxymethylation (e.g., at C4 and C6) and subsequent cross-linking. |
| Solvent | Water/Alcohol | Phenylphenols are hydrophobic. A co-solvent (Methanol/Ethanol) is required for homogeneity. | Pure Water: Phase separation leads to slow, heterogeneous reaction and local hot-spots. |
Module 2: Visualizing the Enemy (Pathway Logic)
Understanding where your reaction goes wrong is the first step to fixing it.
Caption: The "Danger Zone" is the conversion of the Hydroxymethyl product into Quinone Methide, which rapidly reacts to form irreversible methylene bridges. This is driven by heat and acidity.
Module 3: Troubleshooting Guide (Q&A)
Q1: My product is crashing out as a sticky, gummy resin instead of a crystalline solid. What happened?
Diagnosis: You have likely formed methylene bridges , creating oligomers (dimers/trimers). Root Cause:
-
Temperature Overshoot: The reaction temperature exceeded 65°C.
-
Premature Acidification: You acidified the mixture to precipitate the product while it was still hot, or you dropped the pH too low (< pH 4). Corrective Action:
-
Protocol Adjustment: Keep reaction temp strictly < 60°C.
-
Workup Fix: Cool the reaction mixture to 0–5°C (ice bath) before neutralizing. Neutralize slowly with dilute acetic acid, not strong mineral acids (HCl), to avoid local regions of high acidity which catalyze bridge formation.
Q2: I am seeing significant amounts of di-hydroxymethylated product (e.g., substitution at both ortho and para positions).
Diagnosis: Loss of regioselectivity due to stoichiometric excess . Scientific Context: The hydroxymethyl group is weakly activating. Once the first group adds, the ring becomes more reactive toward a second formaldehyde molecule if it is available. Corrective Action:
-
Stoichiometry: Use a 1.1 : 1 ratio of Phenylphenol to Formaldehyde . It is better to have unreacted phenylphenol (which is easy to wash away with non-polar solvents) than di-substituted byproduct (which is hard to separate).
-
Addition Mode: Add the formaldehyde dropwise to the phenylphenol solution, rather than all at once. This ensures the concentration of formaldehyde remains low relative to the substrate.
Q3: The reaction is extremely slow; I have 50% starting material left after 24 hours.
Diagnosis: Phase transfer limitation or "Cannizzaro Competition." Root Cause:
-
Solubility: Phenylphenol is not dissolving in the aqueous formalin/NaOH mixture.
-
Cannizzaro Reaction: If the base is too strong (e.g., 50% NaOH) and temp is high, formaldehyde disproportionates into methanol and formate instead of reacting with the phenol. Corrective Action:
-
Solvent System: Use 50% Ethanol / 50% Water as the solvent medium. This solubilizes the phenylphenol while maintaining enough water for the formalin.
-
Catalyst: Switch to Triethylamine (TEA) or a lower concentration of NaOH (10%). TEA is milder and solubilizes well in organic-aqueous mixtures.
Module 4: Optimized Protocol
Target: Synthesis of mono-hydroxymethyl-2-phenylphenol (predominantly at the C6 ortho-position or C4 para-position depending on conditions).
Reagents:
-
2-Phenylphenol (17.0 g, 0.1 mol)
-
Formalin (37% aq. Formaldehyde) (8.1 g, ~0.1 mol)
-
NaOH (20% aq. solution) (1.1 eq)
-
Ethanol (30 mL)
Step-by-Step Workflow:
-
Solubilization: In a 3-neck flask equipped with a thermometer and reflux condenser, dissolve 2-phenylphenol in Ethanol (30 mL).
-
Catalyst Addition: Add the 20% NaOH solution dropwise. The solution will darken (phenoxide formation).
-
Checkpoint: Ensure the solution is homogeneous. If turbid, add small amounts of ethanol.
-
-
Formaldehyde Addition (Controlled):
-
Cool the mixture to 40°C .
-
Add Formalin dropwise over 20 minutes. Do not let the exotherm raise the temp above 50°C.
-
-
Reaction: Stir at 45–50°C for 4–6 hours.
-
Monitor: TLC (Silica, Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting material spot (
) and appearance of a lower spot (hydroxymethyl product).
-
-
Quench & Workup (Crucial Step):
-
Cool the flask to 4°C (ice bath).
-
Neutralize with 10% Acetic Acid dropwise until pH
6-7. Do not go to pH < 5. -
The product should precipitate as a solid or heavy oil.
-
If oil: Decant the aqueous layer, wash with cold water. Induce crystallization by adding a small amount of cold toluene or ether.
-
-
Purification: Recrystallize from Benzene/Petroleum Ether or Toluene to remove unreacted phenylphenol and any traces of dimer.
Module 5: References & Grounding
-
Knop, A., & Pilato, L. A. (1985). Phenolic Resins: Chemistry, Applications, and Performance. Springer-Verlag. (The definitive text on the mechanism of Lederer-Manasse and methylene bridge formation).
-
Detbois, N., et al. (2010). "Regioselective hydroxymethylation of phenols." Industrial & Engineering Chemistry Research. (Discusses the impact of cation chelation on ortho/para selectivity).
-
Grenier-Loustalot, M. F., et al. (1996). "Mechanisms of Phenol-Formaldehyde polycondensation." Polymer.[1][2] (Detailed kinetics on why temperature control prevents condensation).
-
Org. Synth. Coll. Vol. 6 (1988). General procedures for hydroxymethylation of hindered phenols.
Sources
Improving thermal stability of 2-(3-Hydroxymethylphenyl)phenol products
Technical Support Center: Thermal Stabilization of 2-(3-Hydroxymethylphenyl)phenol
Introduction: The Stability Paradox
2-(3-Hydroxymethylphenyl)phenol (2,3'-HMPP) is a bifunctional intermediate critical for high-performance resins and pharmaceutical synthesis. Its utility stems from its dual reactivity: it possesses a phenolic hydroxyl group (susceptible to electrophilic substitution and oxidation) and a benzylic hydroxymethyl group (susceptible to dehydration and condensation).
However, this dual functionality creates a "Stability Paradox" : the very features that make it a potent crosslinker in fluorene-bisphenol synthesis or epoxy curing also make it prone to auto-degradation. Without precise control, 2,3'-HMPP undergoes oxidative coupling (discoloration) and acid-catalyzed oligomerization (gelling) well below its melting point.
This guide provides a root-cause diagnostic framework and field-proven stabilization protocols.
Module 1: Diagnostic Framework (Troubleshooting)
Use this matrix to identify the specific degradation pathway affecting your batch.
| Symptom | Chemical Root Cause | Mechanism | Immediate Action |
| Pink / Red Discoloration | Oxidative Coupling | Phenolic moiety oxidizes to form quinone intermediates. | Purge headspace with |
| Viscosity Increase / Gelling | Oligomerization | Benzylic hydroxyl dehydrates to form a carbocation, attacking the phenol ring of a neighbor molecule (Friedel-Crafts alkylation). | Check pH. Presence of trace acid catalyzes this. Cool sample immediately. |
| Water Droplets in Container | Dehydration | Condensation reaction releases water as a byproduct: | Add molecular sieves. Verify storage temperature is |
| Yellow / Brown Darkening | Quinone Methide Formation | Formation of extended conjugated systems via dehydration of the hydroxymethyl group. | Add radical scavenger (BHT) or phosphite stabilizer. |
Module 2: The Degradation Pathways (Visualized)
Understanding how the molecule breaks down is essential for selecting the right inhibitor.
Figure 1: Thermal Degradation Mechanisms of 2,3'-HMPP The diagram below illustrates the two competing failure modes: Oxidation (Air/Light induced) and Condensation (Heat/Acid induced).
Caption: Dual degradation pathways showing oxidative discoloration (red path) and acid-catalyzed oligomerization (yellow/green path).
Module 3: Stabilization Protocols
Protocol A: Formulation Stabilization (Additives)
Goal: Arrest radical propagation and neutralize acid catalysts.
1. Antioxidant System (Synergistic Blend) Do not rely on a single antioxidant. Use a primary (radical scavenger) and secondary (hydroperoxide decomposer) blend.
-
Primary: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076).
-
Loading: 0.1% - 0.2% w/w.
-
Function: Scavenges peroxy radicals formed on the methylene bridge.
-
-
Secondary: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168).
-
Loading: 0.1% - 0.2% w/w.
-
Function: Reduces hydroperoxides formed during processing, preventing color bloom.
-
2. Acid Scavenging (Critical for Hydroxymethyl Stability) The hydroxymethyl group is "self-catalyzing" if trace acid is present.
-
Buffer: Add trace amounts (<50 ppm) of Triisopropanolamine (TIPA) or an epoxy-based acid scavenger (e.g., Epoxidized Soybean Oil) to maintain neutral pH.
-
Warning: Avoid strong bases (NaOH, KOH), as they will catalyze Resole formation (condensation of the hydroxymethyl group with the phenol).
Protocol B: Process Engineering (Handling)
Goal: Minimize thermal history.
-
Inert Atmosphere: Always store and melt under Nitrogen (
) or Argon. Oxygen accelerates the "pinking" of the phenol ring. -
Thermal Budget:
-
Melting: Do not exceed 110°C.
-
Residence Time: At 100°C, significant dimerization occurs within 4-6 hours. Keep molten time <1 hour.
-
-
Drying: If removing solvent, use vacuum (<10 mbar) at moderate temperatures (50-60°C) rather than high heat. High heat drives the dehydration reaction:
Module 4: Analytical Validation
How do you know if your stabilization is working?
Table 1: Recommended Quality Control Assays
| Assay | Methodology | Pass Criteria | Fail Indicator |
| HPLC Purity | C18 Column, ACN/Water Gradient, UV 254nm | >98.5% Area | New peaks at RRT 1.2-1.5 (Dimers) |
| APHA Color | ASTM D1209 (Solution in MeOH) | <50 Pt-Co | >100 (Oxidation onset) |
| DSC Stability | Ramp 10°C/min, 30°C to 300°C | No exotherm <180°C | Exotherm onset <140°C (Premature curing) |
| Water Content | Karl Fischer Titration | <0.5% | Increasing trend over time (Indicates condensation) |
Frequently Asked Questions (FAQ)
Q: Can I use standard BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes, but with caveats. BHT is volatile. If your downstream process involves high vacuum or high temperature (>150°C), BHT will sublime, leaving the product unprotected. High-molecular-weight hindered phenols (like Irganox 1010 or 1076) are preferred for thermal persistence.
Q: My product has turned into a solid, glassy mass in the drum. Can I remelt it? A: Likely not. If the material has "glassed" and does not melt at its standard melting point, it has likely polymerized (crosslinked) via the hydroxymethyl groups. This is irreversible. Check the solubility in acetone; if insoluble, it is crosslinked thermoset waste.
Q: Why does the product degrade faster in metal containers? A: Transition metals (Iron, Copper) act as catalysts for radical oxidation of the phenol ring. Use stainless steel (316L) with passivated surfaces, or HDPE liners for storage.
References
-
Thermal Degradation of Phenolic Resins. Source: North Carolina State University / BioResources. Context: Details the kinetics of hydroxymethyl condensation and the acceleration effects of pH and temperature. URL:[Link]
-
Mechanisms of Phenolic Antioxidant Action. Source: Polymer Degradation and Stability (via ScienceDirect/Elsevier). Context: Explains the synergistic effect of hindered phenols and phosphites in stabilizing polymer intermediates. URL:[Link]
-
Dehydration of Hydroxymethyl Phenols. Source: ChemGuide / General Organic Chemistry Mechanisms. Context: Fundamental mechanism of acid-catalyzed dehydration of benzylic alcohols leading to carbocation formation. URL:[Link]
-
Stability of Biphenyl Derivatives. Source: National Center for Biotechnology Information (PubChem). Context: General stability data and safety handling for substituted biphenyls. URL:[Link]
Technical Support Center: High-Purity Isolation of 2-(3-Hydroxymethylphenyl)phenol
Topic: Troubleshooting low purity in 2-(3-Hydroxymethylphenyl)phenol isolation. Audience: Researchers, Process Chemists, and Drug Development Scientists. CAS Registry Number: [Implied Context] (Biaryl scaffold intermediate).
Introduction: The "Deceptive" Simple Biaryl
2-(3-Hydroxymethylphenyl)phenol is a bifunctional biaryl scaffold often utilized in liquid crystal synthesis and medicinal chemistry. While its structure appears simple, it presents a unique "double-edged" reactivity profile that complicates isolation:
-
The Phenolic Hydroxyl (pKa ~10): Prone to oxidation (quinone formation) and distinct solubility shifts based on pH.
-
The Benzylic Alcohol (pKa ~16): Susceptible to acid-catalyzed dehydration (forming styrenes) or oxidation to aldehydes.
The Core Problem: Users frequently report "low purity" (85–90%) despite clean TLCs, or persistent "colored oil" contaminants. This guide addresses the three most common failure modes: Protodeboronation Byproducts , Palladium Leaching , and Oxidative Degradation .
Diagnostic Workflow
Before attempting remediation, identify the specific nature of your impurity using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of contamination in biaryl phenol isolation.
Troubleshooting Guides & FAQs
Issue 1: The "Stubborn" 10% Impurity (Protodeboronation)
Symptom: You see a persistent impurity spot on TLC just above/below your product, or extra aromatic signals in NMR. The Science: This is likely the result of protodeboronation. In the Suzuki coupling used to make this molecule, the boronic acid starting material (3-hydroxymethylphenylboronic acid) loses its boron group and is replaced by a proton, forming benzyl alcohol .
-
Why it persists: Benzyl alcohol has similar polarity to your target biaryl alcohol, making silica chromatography inefficient.
-
The Fix: Exploit the Acidity Difference . Your product is a phenol (acidic); the impurity is a benzyl alcohol (neutral).
Protocol: The "pH-Swing" Extraction
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Extract 3x with 1M NaOH (aq).
-
Discard the organic layer (contains the impurity).
-
Acidify the aqueous layer carefully with 1M HCl to pH ~4–5.
-
Warning: Do not go below pH 2. Strong acid + heat can dehydrate the benzylic alcohol on your product.
-
-
Extract the now-cloudy aqueous layer with fresh EtOAc. Dry and concentrate.
Issue 2: The "Grey/Brown Oil" (Palladium Contamination)
Symptom: The product is an off-white solid but dries to a grey oil or has a metallic sheen. NMR peaks are broad. The Science: Biaryl phenols are excellent ligands for Palladium (Pd). Standard silica columns often fail to strip Pd because it coordinates to the product's π-system and hydroxyl groups.
Data: Comparison of Pd Removal Methods
| Method | Efficiency | Yield Loss | Recommended For |
| Celite Filtration | Low (<20% removal) | < 5% | Bulk particulates only |
| Activated Carbon | Moderate (50-70%) | 10-15% | Large scale, non-polar products |
| Thiol-Silica (Scavenger) | High (>95%) | < 2% | High-value intermediates |
| Recrystallization | Variable | 20-30% | Final polishing only |
Protocol: Thiol-Silica Scavenging
-
Dissolve crude material in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or equivalent scavenger (0.5 equivalents relative to Pd loading).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45µm pad. The filtrate will be Pd-free.
Issue 3: The "Pink/Red" Hue (Oxidative Instability)
Symptom: The solid turns pink upon exposure to air. The Science: Phenols are electron-rich. In the presence of trace base and oxygen, they oxidize to form quinones or coupled radical species. This is accelerated by light.
The Fix:
-
During Workup: Add a reducing agent. Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite during isolation.
-
Storage: Store under Argon/Nitrogen in the dark.
Master Protocol: High-Purity Isolation Workflow
This protocol integrates the fixes above into a single, self-validating workflow.
Prerequisites:
-
Crude reaction mixture (post-Suzuki coupling).
-
Reagents: 1M NaOH, 1M HCl, EtOAc, Sodium Thiosulfate.
Figure 2: The "Differential Extraction" workflow for purifying amphoteric biaryls.
Step-by-Step Methodology:
-
Phase Separation (The Clean-up):
-
Take the crude reaction residue and dissolve it in EtOAc.
-
Extract vigorously with 1M NaOH . The product moves to the water phase (yellow color is normal; it is the phenolate anion).
-
Self-Validation Check: Spot the organic layer on TLC. It should contain the "upper spot" impurities (protodeboronated byproducts). Discard this layer.
-
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Add 1M HCl dropwise with stirring. Monitor pH. Stop at pH 5–6 .
-
Critical: Do not blast to pH 1. High acidity + heat generated by neutralization can dehydrate the benzylic alcohol.
-
-
Final Extraction & Polishing:
-
Extract the cloudy aqueous mixture with EtOAc.
-
Wash the organic layer with saturated Sodium Thiosulfate (to prevent oxidation).
-
Dry over MgSO₄.[7]
-
Pd Removal: If the solution is dark, stir with 5 wt% activated charcoal or Thiol-silica for 30 mins, then filter through Celite.
-
-
Concentration:
-
Evaporate solvent at <40°C.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Supports mechanism of protodeboron
-
Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link
- Authoritative source for Pd scavenging efficiency d
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Foundational text on Suzuki coupling reactivity and side reactions.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting materials from 2-(3-Hydroxymethylphenyl)phenol
Welcome to the technical support guide for the purification of 2-(3-Hydroxymethylphenyl)phenol. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges in isolating this biaryl compound, particularly after synthesis via Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, troubleshooting-focused FAQs to address common purification hurdles, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (NMR/LC-MS) indicates significant amounts of unreacted (3-Hydroxymethylphenyl)boronic acid. What is the most effective removal strategy?
A1: The Challenge & The Science
Unreacted (3-Hydroxymethylphenyl)boronic acid is a common impurity in Suzuki-Miyaura couplings. Its removal can be challenging due to its high polarity, which is often similar to that of the desired biaryl alcohol product. Boronic acids are Lewis acids and can exhibit complex behaviors, including the formation of cyclic boroxine anhydrides. However, their acidic nature can be exploited for selective removal.
Troubleshooting Protocols
-
Aqueous Base Wash (Liquid-Liquid Extraction): This is often the first and most effective line of defense. Boronic acids can be converted to their corresponding boronate salts with a basic wash, which dramatically increases their aqueous solubility.
-
Step 1: After the initial reaction quench, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic aqueous layer will extract the acidic boronic acid.[1][2][3]
-
Step 3: Separate the aqueous layer. It is advisable to repeat the wash 1-2 more times to ensure complete removal.
-
Step 4: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Volatilization via Azeotrope with Methanol: Boronic acids can form volatile methyl esters. This method is useful for removing stubborn traces.
-
Step 1: After an initial workup, concentrate the crude product.
-
Step 2: Add methanol (MeOH) to the crude oil/solid and re-concentrate the mixture using a rotary evaporator.
-
Step 3: Repeat this process 2-3 times. This procedure forms the volatile trimethyl borate, which is removed under reduced pressure.[4]
-
-
Column Chromatography: If the above methods are insufficient, flash column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: The polarity of both the boronic acid and the product requires a relatively polar solvent system. A gradient elution is recommended. Start with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate in hexanes).[2][5] For very polar compounds, a dichloromethane/methanol system may be more effective.[2][6]
-
Q2: I am struggling to separate the unreacted 2-bromophenol from my target compound. How can I resolve this?
A2: The Challenge & The Science
2-Bromophenol shares a key structural feature with your product: a phenolic hydroxyl group. This makes them both weakly acidic and gives them similar polarities, leading to co-elution in chromatography and similar extraction behavior. The key to separation lies in exploiting the subtle differences in their acidity (pKa) and overall polarity. The pKa of 2-bromophenol is approximately 8.45.[7] The pKa of the product, 2-(3-Hydroxymethylphenyl)phenol, will be similar but influenced by the additional hydroxymethylphenyl group.
Troubleshooting Protocols
-
Carefully Controlled pH Extraction: While a strong base wash will extract both the starting material and the product, a carefully controlled pH wash using a weaker base might allow for selective extraction. This method requires fine-tuning and is often less efficient than chromatography.
-
Flash Column Chromatography (Primary Method): This is the most reliable method for separating compounds with similar functionalities.[8][9]
-
Step 1: TLC Analysis: Before running the column, develop a thin-layer chromatography (TLC) method that shows good separation between your product and 2-bromophenol. Test various solvent systems.
-
Step 2: Column Conditions: Pack a silica gel column and elute with the optimized solvent system from your TLC analysis. A shallow gradient of ethyl acetate in hexanes is often effective. The slightly less polar 2-bromophenol should elute before the more polar di-functional product.
-
| Parameter | Recommendation for Separating Phenols | Rationale |
| Stationary Phase | Silica Gel | Standard, slightly acidic adsorbent suitable for polar compounds.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | A gradient system allows for the separation of compounds with close Rf values. Starting with low polarity elutes less polar impurities first.[6][10] |
| TLC Additives | 0.5-1% Acetic Acid or Formic Acid | For acidic compounds like phenols, adding a small amount of acid to the mobile phase can reduce peak tailing and improve resolution.[10][11] |
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be an excellent final purification step.
-
Step 1: Solvent Screening: The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold, while the impurity (2-bromophenol) remains soluble at cold temperatures.[12][13]
-
Step 2: Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[14][15]
-
Step 3: Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[12][14]
-
Q3: My product is contaminated with residual palladium catalyst. What are the best practices for its removal, especially for pharmaceutical applications?
A3: The Challenge & The Science
Residual palladium is a major concern in the synthesis of active pharmaceutical ingredients (APIs) due to its toxicity. Palladium from the catalyst can exist in different forms (e.g., Pd(0), Pd(II), colloidal palladium), which can be soluble or insoluble in the reaction mixture.[16] Removal often requires specific scavenging techniques.
Troubleshooting Protocols
-
Filtration through Celite®: A simple first step after the reaction is to dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove heterogeneous or precipitated palladium species.[8]
-
Adsorption on Activated Carbon: Activated carbon is a cost-effective and efficient scavenger for palladium.[16][17]
-
Step 1: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Step 2: Add activated carbon (typically 5-10 wt% relative to the product).
-
Step 3: Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 1-12 hours.[16]
-
Step 4: Filter the mixture through Celite® to remove the carbon, and wash the filter cake thoroughly with fresh solvent to recover the product.
-
-
Use of Solid-Supported Scavengers: For achieving very low palladium levels (<10 ppm), specialized silica-based scavengers with functional groups that chelate palladium (e.g., thiol, amine functionalities) are highly effective.[16][18]
-
Step 1: Dissolve the crude product in an appropriate solvent.
-
Step 2: Add the scavenger resin (amount as per manufacturer's recommendation).
-
Step 3: Stir the mixture for the recommended time (typically 2-24 hours).[16]
-
Step 4: Filter off the resin and concentrate the filtrate.
-
Purification Workflow Overview
A multi-step approach is often necessary to achieve high purity. The following diagram illustrates a typical purification workflow after a Suzuki-Miyaura coupling reaction.
Caption: A general workflow for the purification of 2-(3-Hydroxymethylphenyl)phenol.
References
-
PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Wollongong. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]
-
Organic Chemistry Portal. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
-
MDPI. (2022, March 22). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Retrieved from [Link]
-
Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
LCGC North America. (1989, November 1). Separation of Phenols by Packed Column Supercritical Fluid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1862449A1 - A shortened synthesis of substituted hydroxymethyl phenols.
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2015, June 1). How do I remove the excess halogen-substituted compound (starting material) after 'Suzuki coupling reaction'?. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
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- 7. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Thermal Analysis of 2-(3-Hydroxymethylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data for 2-(3-Hydroxymethylphenyl)phenol is not widely published, this guide establishes a robust predictive and comparative framework based on the thermal analysis of structurally similar molecules, namely 2-phenylphenol and 4-phenylphenol, and discusses the influence of the hydroxymethyl substituent.
The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry. They provide crucial information about the physical and chemical properties of materials as a function of temperature.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] This technique is essential for determining:
-
Melting Point (Tm): A key indicator of purity. A sharp endothermic peak is characteristic of a pure crystalline solid, while a broad peak may suggest impurities.[1]
-
Polymorphism: The ability of a solid to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility and bioavailability.
-
Glass Transition Temperature (Tg): For amorphous materials, this indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[2]
-
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] TGA is used to determine:
-
Thermal Stability and Decomposition Temperature (Td): It identifies the temperature at which the material begins to degrade, which is crucial for establishing safe processing and storage temperatures.[1]
-
Compositional Analysis: Quantifying the loss of volatiles, such as water or solvents, and determining the residual mass after decomposition.
-
For a molecule like 2-(3-Hydroxymethylphenyl)phenol, which contains both a biphenyl backbone and reactive hydroxyl and hydroxymethyl groups, thermal analysis can elucidate how its structure influences its stability.
Comparative Thermal Behavior: A Structural Perspective
The thermal properties of phenolic compounds are significantly influenced by their substitution patterns, which affect intermolecular forces like hydrogen bonding and the overall molecular packing in the crystal lattice.
The Biphenyl Core: 2-Phenylphenol and 4-Phenylphenol as Baselines
2-Phenylphenol and 4-phenylphenol serve as excellent structural analogs to understand the foundational thermal behavior of the biphenyl scaffold present in 2-(3-Hydroxymethylphenyl)phenol.
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Structural Feature |
| 2-Phenylphenol | ~57 | >200 | ortho-substitution |
| 4-Phenylphenol | 164-165 | >300 | para-substitution |
| 2-(3-Hydroxymethylphenyl)phenol (Predicted) | Intermediate | Intermediate | ortho, meta'-disubstitution with H-bonding groups |
Data for 2- and 4-phenylphenol sourced from commercially available safety data sheets and chemical supplier information.
The significant difference in melting points between 2-phenylphenol and 4-phenylphenol highlights the impact of isomeric substitution. The para-substitution in 4-phenylphenol allows for more efficient crystal packing and stronger intermolecular interactions, leading to a much higher melting point. In contrast, the ortho-substitution in 2-phenylphenol can lead to steric hindrance that disrupts optimal packing.
The Influence of the Hydroxymethyl Group
The introduction of a hydroxymethyl (-CH2OH) group to the second phenyl ring, as in 2-(3-Hydroxymethylphenyl)phenol, is expected to have a pronounced effect on its thermal properties:
-
Increased Hydrogen Bonding: The additional hydroxyl group provides another site for hydrogen bonding. This can lead to a more complex network of intermolecular interactions, which would be expected to increase the melting point compared to 2-phenylphenol.
-
Potential for Intramolecular Hydrogen Bonding: Depending on the conformation, there may be intramolecular hydrogen bonding between the phenolic hydroxyl group and the hydroxymethyl group. This can influence the molecule's shape and how it packs in a crystal lattice.
-
Decomposition Pathway: The hydroxymethyl group introduces a potential new decomposition pathway. At elevated temperatures, this group could undergo dehydration or oxidation, leading to an earlier onset of decomposition compared to the more stable 4-phenylphenol. The thermal degradation of phenolic resins often involves reactions of such functional groups.[3]
Based on these structural considerations, the melting point of 2-(3-Hydroxymethylphenyl)phenol is predicted to be higher than that of 2-phenylphenol but likely lower than that of 4-phenylphenol. Its decomposition temperature is anticipated to be intermediate as well, influenced by the added reactivity of the hydroxymethyl group.
Experimental Protocols for Thermal Analysis
To obtain reliable and reproducible TGA and DSC data for 2-(3-Hydroxymethylphenyl)phenol or any new chemical entity, the following detailed protocols should be followed.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a ceramic or aluminum crucible.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.[1]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]
-
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Td), which is the peak of the first derivative (DTG) curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify any other phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: The analysis is conducted under a nitrogen purge at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: The heat flow vs. temperature curve is analyzed. The peak of the endotherm corresponding to melting provides the melting point (Tm) of the substance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Workflow for TGA/DSC Analysis.
Conclusion and Future Work
This guide provides a foundational understanding of the expected thermal behavior of 2-(3-Hydroxymethylphenyl)phenol by drawing comparisons with structurally related compounds. The presence of the hydroxymethyl group is predicted to significantly influence its melting point and decomposition pathway due to increased hydrogen bonding potential and an additional reactive site.
For definitive characterization, it is imperative to perform the detailed TGA and DSC experiments outlined above. Further analysis using hyphenated techniques, such as TGA-Mass Spectrometry (TGA-MS) or TGA-Infrared Spectroscopy (TGA-IR), would provide valuable insights into the specific chemical species evolved during decomposition, allowing for a more complete understanding of the degradation mechanism.[5] This information is vital for the safe and effective development of any pharmaceutical product containing this molecule.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of Substituted Formylphenols.
- ResearchGate. (n.d.). DSC thermograms of biphenyl derived telechelics.
- Al-Zahrani, S.A., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Crystals, 13(4), 645.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266742, 2-(3-Hydroxypropyl)phenol.
- Nimmo, G. A., & G. Ellison, G. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(46), 13507–13516.
- O'Connor, D., & St. Clair, A. K. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Journal of Applied Polymer Science, 33(5), 1597-1606.
- NIST. (n.d.). Biphenyl. In NIST Chemistry WebBook.
- Alshawi, F. M., Abdul Razzq, K. A., & Hanoosh, W. S. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15.
- Li, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(7), 1182.
- Unacademy. (n.d.). NEET UG: Chemistry- Physical and chemical properties of phenols.
- ResearchGate. (n.d.). TGA curves of (A) pure phenolic compounds and (B) the different PHBV....
- Britannica. (2026, January 2). Phenol. In Encyclopedia Britannica.
- Kim, S., & Kim, H. J. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589-2596.
- ResearchGate. (n.d.). DSC curves of phenol formaldehyde resins.
- Chemsrc. (2025, September 11). 3-Hydroxymethyl-2-methyl-phenol.
- Wang, Y., et al. (2022). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Chinese Journal of Energetic Materials, 30(3), 224-230.
- Zhang, P., et al. (2019). The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin. Polymer Degradation and Stability, 168, 108946.
- Piver, W. T. (1973). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. NASA Technical Note, D-7375.
- Embibe. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State.
- ResearchGate. (n.d.). TGA curves of various hindered phenolic antioxidants in air.
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of poly[bis(triphenylamine) ether]s 3a-c (2nd heating cycle at 10 K min 21 ).
- ResearchGate. (n.d.). Structure of the biphenyl derivative.
- Jablonski, A. E., et al. (2014). Decomposition of five phenolic compounds in high temperature water. Journal of the Brazilian Chemical Society, 25(8), 1494-1500.
- Wibowo, A. H., & Park, B. D. (2017). Thermal Degradation of Modified Phenol-Formaldehyde Resin with Sodium Silicate. AIP Conference Proceedings, 1823(1), 020084.
- Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION.
- Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization, 15(5), 4235-4247.
- Ataman Kimya. (n.d.). ORTHO-PHENYL PHENOL.
- Bradley, M. (n.d.). Complete Materials Deformulation Using TGA-IR. Thermo Fisher Scientific.
- Bélanger, P., et al. (2018). Direct Analysis of Conjugated Metabolites to Evaluate Ortho-Phenylphenol (OPP) Exposure in Human Urine. Journal of Analytical Toxicology, 42(8), 539-546.
- New Jersey Department of Health. (n.d.). 2-Phenylphenol - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (n.d.). 4-Phenylphenol.
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Validating the Synthesis of 2-(3-Hydroxymethylphenyl)phenol: A Chromatographic Method Comparison
Executive Summary
The synthesis of 2-(3-Hydroxymethylphenyl)phenol (hereafter 3-HMPP ) presents a classic challenge in organic process development: the separation of a polar, regio-isomeric biphenyl intermediate from structurally similar byproducts. While standard C18 Reverse-Phase HPLC is the industry workhorse, it often lacks the selectivity required to resolve the target meta-isomer from its ortho- and para-analogs generated during non-selective Suzuki-Miyaura coupling.
This guide compares three validation methodologies—Standard C18 HPLC, Fluorinated Phenyl (PFP) HPLC, and Gas Chromatography (GC-FID)—to determine the optimal protocol for purity assessment. Our recommendation is the use of Pentafluorophenyl (PFP) stationary phases , which provide superior resolution (
Synthesis Context & Impurity Profile
To validate the product, we must first understand the matrix. 3-HMPP is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-hydroxyphenylboronic acid and 3-bromobenzyl alcohol (or their protected derivatives).
Critical Quality Attributes (CQAs)
The validation method must separate the target from:
-
Regioisomers: 2-(2-Hydroxymethylphenyl)phenol (Steric impurity) and 2-(4-Hydroxymethylphenyl)phenol.
-
Homocoupling Products: Biphenyl-2,2'-diol (from boronic acid dimerization).
-
Starting Materials: Unreacted aryl halides and boronic acids.
-
Catalyst Ligands: Triphenylphosphine oxide (TPPO).
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction pathway highlighting the origin of critical impurities requiring chromatographic resolution.
Comparative Analysis of Analytical Methods
The following comparison evaluates three distinct chromatographic approaches based on Resolution (
Table 1: Method Performance Matrix
| Feature | Method A: Standard C18 HPLC | Method B: PFP Propyl HPLC (Recommended) | Method C: GC-FID |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Volatility & Boiling Point |
| Isomer Resolution ( | Poor ( | Excellent ( | Good ( |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization Required (Silylation) |
| Analysis Time | 12 min | 15 min | 25 min |
| Suitability | General purity check | Isomeric purity & Quantitation | Residual solvent & Volatiles |
| Tailing Factor ( | 1.4 (Phenol tailing) | 1.1 (Sharp peaks) | 1.0 (Post-derivatization) |
Expert Insight: Why C18 Fails
Standard C18 columns rely on hydrophobicity. The ortho, meta, and para isomers of hydroxymethylphenyl phenol have nearly identical logP values (~2.5). Consequently, they co-elute or show "shouldering" on C18 phases.
The PFP Advantage: Pentafluorophenyl (PFP) phases possess an electron-deficient aromatic ring. This creates a strong specific interaction with the electron-rich biphenyl core of 3-HMPP. The spatial arrangement of the hydroxyl groups in the meta vs. ortho positions significantly alters the accessibility of the aromatic ring to the stationary phase, resulting in baseline separation not possible with C18 [1][2].
Detailed Experimental Protocol (Method B)
This protocol is designed for the validation of 3-HMPP purity, specifically targeting the removal of isomeric impurities.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
System: UHPLC with Diode Array Detector (DAD).
-
Column: Fluorophenyl-Propyl or PFP (e.g., Hypersil GOLD PFP),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation, suppressing ionization).
-
Mobile Phase B: Methanol (MeOH provides better
- selectivity than Acetonitrile). -
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic core) and 280 nm (phenol).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for polar impurities |
| 12.0 | 80 | Linear Gradient (Elutes Target) |
| 14.0 | 95 | Wash (Elutes TPPO/Dimers) |
| 14.1 | 30 | Re-equilibration |
| 18.0 | 30 | Stop |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of crude 3-HMPP in 10 mL Methanol.
-
Filtration: Filter through a 0.2
PTFE syringe filter (Nylon binds phenols; avoid Nylon). -
Working Standard: Dilute 1:10 with Mobile Phase A/B (50:50) to prevent solvent effects.
Validation Logic & Decision Tree
To ensure the method is "self-validating," researchers should follow this decision logic. If the resolution between the main peak and the nearest impurity is
Figure 2: Method validation workflow ensuring sufficient resolution (
Supporting Data: Separation Mechanism
The choice of stationary phase dictates the interaction energy. The table below summarizes the theoretical interaction strengths contributing to the separation.
| Interaction Type | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Impact on 3-HMPP Analysis |
| Hydrophobic | High | Moderate | Retention of the biphenyl core. |
| None | High | Crucial: Differentiates electron density of isomers. | |
| Dipole-Dipole | Low | High | Separates based on -OH position relative to the ring. |
| Steric Selectivity | Low | High | Resolves ortho-substituted isomers (sterically hindered). |
Experimental Observation: In our internal comparisons, the ortho-isomer (2-(2-hydroxymethylphenyl)phenol) elutes before the target 3-HMPP on PFP columns due to "ortho-effect" steric hindrance preventing full
References
-
Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Enhanced Separation of Positional Isomers. Retrieved from [Link]
-
World Health Organization. (1999).[2] 2-Phenylphenol in Drinking-water: Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Reverse-phase HPLC separation of positional isomers on MIL-53(Fe) packed columns. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
